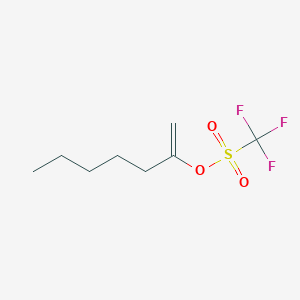
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2-oxo-2-phenylethyl chloride with 4-methoxybenzenesulfonic acid. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonic acids.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl 4-methylbenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 4-chlorobenzene-1-sulfonate
- 2-Oxo-2-phenylethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-Oxo-2-phenylethyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Propiedades
Número CAS |
110143-18-5 |
|---|---|
Fórmula molecular |
C15H14O5S |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
phenacyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14O5S/c1-19-13-7-9-14(10-8-13)21(17,18)20-11-15(16)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clave InChI |
CEXKSGAYTWIDDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


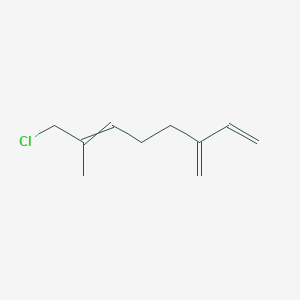
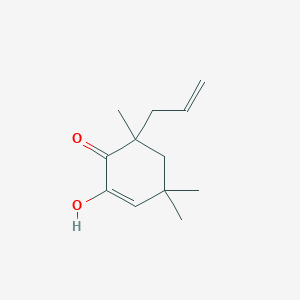
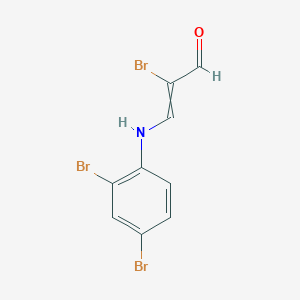
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

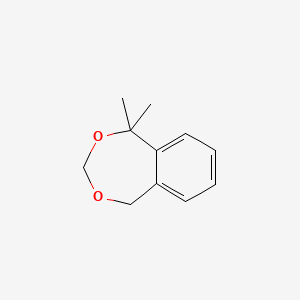
![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)


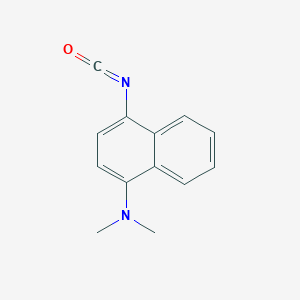
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)
